molecular formula C12H16N2O B3123850 N-(1H-indol-6-ylmethyl)-2-methoxyethanamine CAS No. 312973-74-3

N-(1H-indol-6-ylmethyl)-2-methoxyethanamine

Cat. No.: B3123850
CAS No.: 312973-74-3
M. Wt: 204.27 g/mol
InChI Key: NABHNMYWKPFGCS-UHFFFAOYSA-N
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Description

“N-(1H-indol-6-ylmethyl)-2-methoxyethanamine” is a compound that contains an indole moiety . Indole is a heterocyclic system that provides the skeleton to many important synthetic drug molecules . It is aromatic in nature due to the presence of 10 π-electrons .

Scientific Research Applications

Melatonin in Plant Physiology

Phytomelatonin : Melatonin, a structurally similar indoleamine, has been detected in various plant species and is involved in numerous physiological processes. It acts as an antioxidant or growth promoter in plant tissues, coordinating photoperiodic responses, regulating plant reproductive physiology, defending plant cells against harsh environmental conditions, and participating in the senescent process as a free radical scavenger or up-regulator of protective enzymes. These functions underscore the diverse roles melatonin and possibly related compounds could play in botanical and agricultural research and applications (Paredes et al., 2009).

Neuropharmacology and Potential Therapeutic Applications

Psychoactive Properties and Analytical Methods : The broader family of N,N-dialkylated tryptamines, which includes compounds related to N-(1H-indol-6-ylmethyl)-2-methoxyethanamine, has been studied for its psychoactive properties. These compounds can induce altered states of consciousness, and their psychoactivity depends on the nature of substituents attached to the ethylamine side chain and the indole ring. Analytical methodologies have been developed for the detection and characterization of such compounds, highlighting their relevance in both clinical and forensic contexts (Brandt & Martins, 2010).

Antioxidant Properties in Biological Systems : Melatonin and its metabolites have been extensively studied for their antioxidant properties, providing protection against oxidative stress in various biological systems. This includes neuroprotective effects in models of neurodegenerative diseases and could suggest potential therapeutic or protective applications of structurally related compounds in reducing molecular damage caused by reactive oxygen and nitrogen species (Reiter et al., 2008).

Agricultural and Horticultural Applications

Growth and Stress Resistance in Crops : Research on melatonin's effects on commercially important crops has revealed its role in improving growth, development, and stress resistance. This suggests that structurally related compounds, such as this compound, could potentially be investigated for their utility in enhancing agricultural productivity and resilience to environmental stressors (Nawaz et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, “(1-Methyl-1H-indol-6-yl)methanol”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “N-(1H-indol-6-ylmethyl)-2-methoxyethanamine” are not available, indole derivatives have been highlighted for their diverse biological activities and potential for further therapeutic exploration .

Properties

IUPAC Name

N-(1H-indol-6-ylmethyl)-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-15-7-6-13-9-10-2-3-11-4-5-14-12(11)8-10/h2-5,8,13-14H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABHNMYWKPFGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (0.93 g, 24.5 mmol) in anhydrous tetrahydrofurane (15 ml), aluminum trichloride (3.5 g, 24.5 mmol) was added portionwise at 0° C. for 30 min and then 6-[N-(2-methoxyethyl)carbamoyl]indole (1 g, 4.5 mmol) was added portionwise at 0° C. for 1 h. After stirring overnight at room temperature, the reaction mixture was quenched with 20% NaOH while cooling in ice water. The precipitate was filtered and washed with dichloromethane and the solvent evaporated after dried over anhydrous sodium sulfate. The residue was chromatographed on silica gel (eluent, dichloromethane:methanol, 9:1) and then the product was precipitated with hexane to give 0.3 g (32%) of 6-[(2-methoxyethyl)aminomethyl]indole.
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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